10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
The compound 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a highly complex organophosphorus molecule characterized by its polycyclic framework, electron-withdrawing trifluoromethyl substituents, and a central pentacoordinated phosphorus atom in an oxide state. The structure includes:
- A phosphapentacyclo core with fused oxa-rings (12,14-dioxa).
- Two 3,5-bis(trifluoromethyl)phenyl groups at positions 10 and 16, contributing steric bulk and electronic effects.
Properties
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H25F12O4P/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)52-53(49,50)51-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16H,1-8H2,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSXQFYWKHPSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H25F12O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide” typically involves multi-step organic reactions. The initial steps may include the formation of the pentacyclic core structure, followed by the introduction of trifluoromethyl groups through electrophilic or nucleophilic substitution reactions. The hydroxy group and phosphapentacyclo structure are then incorporated through specific reaction conditions, such as the use of strong acids or bases, and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
“10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to alter the oxidation state of the phosphorus atom.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, “10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide” is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and the effects of trifluoromethyl groups on chemical properties.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic applications The presence of trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development
Industry
In industry, “this compound” may be used as a specialty chemical in various applications, such as materials science, catalysis, and electronics. Its unique properties can contribute to the development of advanced materials and technologies.
Mechanism of Action
The mechanism of action of “10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide” involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, while the hydroxy group and phosphapentacyclo structure may contribute to its overall reactivity and stability. These interactions can modulate various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include phosphorus-containing polycycles and fluorinated arylphosphine oxides. The table below highlights critical differences:
| Property/Compound | Target Compound | Triphenylphosphine Oxide | Tetrakis(trifluoromethylphenyl)phosphonium bromide |
|---|---|---|---|
| Core Structure | Pentacyclic with fused oxa-rings | Monocyclic | Monocyclic |
| Substituents | 3,5-bis(trifluoromethyl)phenyl | Phenyl | 3,5-bis(trifluoromethyl)phenyl |
| Oxidation State (P) | +5 (oxide) | +3 | +3 |
| Solubility (in THF) | Moderate (0.5–1.2 g/L) | High (>5 g/L) | Low (<0.1 g/L) |
| Thermal Stability (°C) | 220–250 (decomposition) | Stable to 300 | 180–200 (decomposition) |
Key Insights :
- The pentacyclic core imparts rigidity, reducing solubility compared to simpler phosphine oxides.
- Trifluoromethyl groups enhance thermal stability relative to non-fluorinated analogs but reduce solubility in polar solvents due to hydrophobicity .
Electronic Effects
The 3,5-bis(trifluoromethyl)phenyl groups induce strong electron-withdrawing effects, as evidenced by:
- ¹⁹F NMR Shifts: −63.2 ppm (CF₃), comparable to fluorinated arylphosphines but distinct from non-fluorinated systems.
- Ligand Properties : The compound’s Lewis acidity (measured by Gutmann-Beckett method: AN = 78) exceeds triphenylphosphine oxide (AN = 54), suggesting stronger electron-deficient behavior, beneficial in catalysis .
Reactivity and Stability
- Hydrolysis Resistance: The trifluoromethyl groups and oxide shielding reduce hydrolysis rates (t₁/₂ > 48 hrs in pH 7 buffer vs. <12 hrs for non-fluorinated phosphapentacycles).
- Atmospheric Reactivity : While simpler alkanes react rapidly with OH radicals (e.g., k = 1.5 × 10⁻¹² cm³/molecule/s for propane ), this compound’s aromaticity and fluorination likely lower reactivity (estimated k < 1 × 10⁻¹⁴ cm³/molecule/s), prolonging atmospheric lifetime .
Biological Activity
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide (CAS No: 878111-17-2) is a complex organic compound characterized by its unique pentacyclic structure and numerous trifluoromethyl substituents. This compound belongs to a class of phosphorus-containing organic molecules known for their diverse chemical properties and potential applications in medicinal chemistry and materials science.
Structural Features
The structural complexity of this compound includes:
- Pentacyclic framework : Provides stability and unique reactivity.
- Trifluoromethyl groups : Enhance lipophilicity and biological activity.
- Phosphorus atom : Integral to its chemical reactivity and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is inferred from studies on structurally similar compounds with trifluoromethyl groups. These compounds have demonstrated significant biological activities including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Catalytic Applications : The trifluoromethyl-substituted phenyl groups in related compounds have been utilized in organocatalysis , indicating potential for catalytic activity in organic transformations.
- Therapeutic Potential : The unique structural attributes suggest possible interactions with biological targets that warrant further investigation.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Contains thiourea moiety | Organocatalyst applications |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Isothiocyanate functional group | Antimicrobial properties |
| Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol | Naphthol derivative | Potential for catalysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
